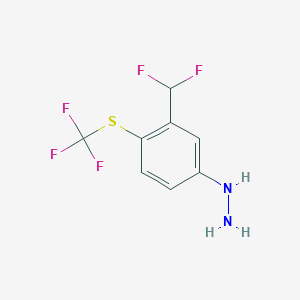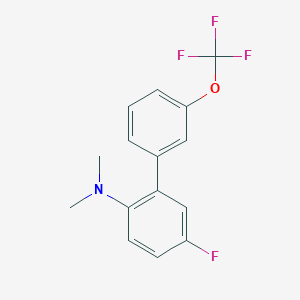
1-Bromo-1-(2-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of 2-methoxyphenylpropanone and is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to the carbon adjacent to the carbonyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-methoxyphenyl)propan-2-one can be synthesized through the bromination of 1-(2-methoxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(2-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-(2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(2-methoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
1-Bromo-1-(2-methoxyphenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The carbonyl group also plays a role in various reactions, such as reductions and oxidations, by acting as an electrophilic center.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the bromine and methoxy groups at different positions.
1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group on a propane backbone.
2-Propanone, 1-(4-methoxyphenyl)-: A methoxy-substituted phenylpropanone without the bromine atom.
Uniqueness
1-Bromo-1-(2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromine atom and the methoxy group on the phenyl ring allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
102119-59-5 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-bromo-1-(2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3 |
Clé InChI |
JAKXGRKOPLGJFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC=C1OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
